Stannylium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

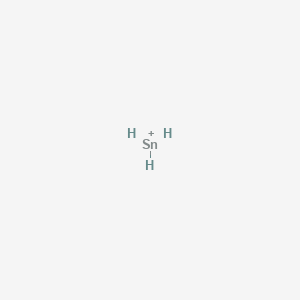

Stannylium is a tin hydride.

科学的研究の応用

Synthesis and Characterization

Persistent Dialkyl(Silyl)Stannylium Ions : The synthesis of dialkyl(silyl)this compound borates and their characterization using NMR spectroscopy and X-ray diffraction. These ions are not stabilized by β-silyl hyperconjugation, and intramolecular C-H/Sn(+) interactions are not important (Schäfer et al., 2011).

Stable Free this compound Ions : The synthesis of the first stable stannyl radical and its conversion to a this compound cation, characterized by X-ray analysis and NMR data (Sekiguchi et al., 2003).

Reactivity and Applications

Anion Stability in this compound Salts : Study of the reaction of this compound ion with Bu3SnH, leading to the formation of a solvated this compound ion, demonstrating its thermodynamic stability (Henderson et al., 2002).

Reductive Elimination and Oxidative Addition at Organothis compound Cations : Examination of the behavior of organothis compound cations in reactions, providing insights into their potential in chemical synthesis (Diab et al., 2019).

Catalytic Dehydrogenative Stannylation : Exploration of the catalytic generation of a this compound-ion-like tin electrophile and its application in C(sp)-H bond stannylation (Forster et al., 2018).

Structural and Electronic Studies

NMR Chemical Shift Calculations : This research highlights the role of NMR in understanding the magnetic properties and electronic structure of this compound complexes (Cremer et al., 1993).

Tricoordinate this compound Cations : Study on the structure of tricoordinate this compound cations, contributing to the understanding of their electronic and bonding properties (Lambert et al., 2003).

Novel Compounds and Complexes

This compound Ions and Tin Dications : Investigation into the reactivity of aryl-substituted stannylenes leading to the formation of this compound ions and dications (Schäfer et al., 2011).

Near-Infrared Absorbing Squarylium Dyes : Development of squarylium sensitizers for dye-sensitized solar cells using stannylcyclobutenediones, showcasing the photophysical applications of this compound compounds (Maeda et al., 2011).

Additional Insights

Cleavage of Unactivated Si-C(sp3) Bonds : This study presents a method for the benzenium-ion-mediated cleavage of Si-C(sp3) bonds, extending the application to the generation of this compound ions (Wu et al., 2018).

Structural and Electronic Properties of Stanene Doped Beryllium : Analysis of the doping of stanene with beryllium, showing the potential electronic and optical applications of modified this compound compounds (Taura et al., 2021).

特性

分子式 |

H3Sn+ |

|---|---|

分子量 |

121.73 g/mol |

IUPAC名 |

stannanylium |

InChI |

InChI=1S/Sn.3H/q+1;;; |

InChIキー |

HXAPPPZXAZOTSW-UHFFFAOYSA-N |

SMILES |

[SnH3+] |

正規SMILES |

[SnH3+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)

![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)